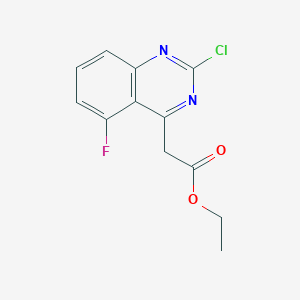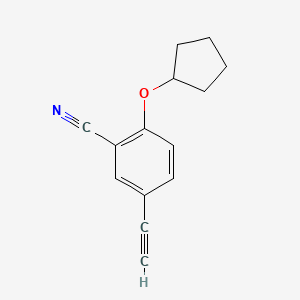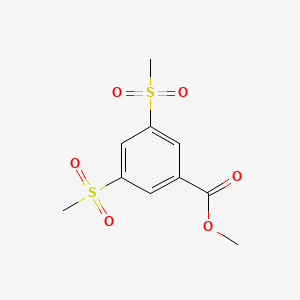
tert-Butyl (3-(5-azidopentanamido)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is a compound used in various scientific research fields. It is known for its unique structure, which includes an azido group, making it valuable in click chemistry and other synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(5-azidopentanamido)propyl)carbamate typically involves multiple steps One common method starts with the protection of an amine group using tert-butyl carbamateThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium azide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-(5-azidopentanamido)propyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reagents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium azide in solvents like dichloromethane.
Reduction: Triphenylphosphine in solvents like tetrahydrofuran.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed
Triazoles: Formed through click chemistry.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is used in several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-(5-azidopentanamido)propyl)carbamate involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form triazoles, which are stable and useful in various applications. This reaction is highly specific and efficient, making it valuable in both research and industrial settings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3-(methylamino)propyl)carbamate: Similar structure but with a methylamino group instead of an azido group.
tert-Butyl (2-(5-azidopentanamido)ethyl)carbamate: Similar structure but with an ethyl linker instead of a propyl linker.
Uniqueness
tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is unique due to its azido group, which allows it to participate in click chemistry. This makes it highly valuable for applications requiring stable and specific linkages, such as in drug delivery and biomolecule labeling .
Eigenschaften
Molekularformel |
C13H25N5O3 |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
tert-butyl N-[3-(5-azidopentanoylamino)propyl]carbamate |
InChI |
InChI=1S/C13H25N5O3/c1-13(2,3)21-12(20)16-9-6-8-15-11(19)7-4-5-10-17-18-14/h4-10H2,1-3H3,(H,15,19)(H,16,20) |
InChI-Schlüssel |
WQRYUBQXPAQCRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)CCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B13722573.png)


![1-(3,3,4,4,4-Pentafluoro-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13722586.png)
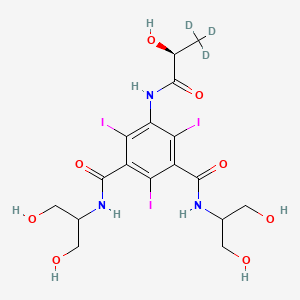
![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13722614.png)
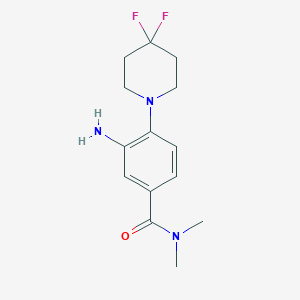
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13722628.png)
